
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyethyl group, and a phenylurea moiety
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea has a molecular formula of C17H24N3O2 and a molecular weight of approximately 304.39 g/mol. Its structure features a piperidine ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Dopamine Receptor Interaction
One of the significant applications of this compound lies in its interaction with dopamine receptors, particularly the D2 dopamine receptor. Research indicates that modifications in the piperidine structure can enhance the affinity of compounds for these receptors. For instance, studies have synthesized various derivatives to probe the D2 receptor binding sites, demonstrating that compounds similar to 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea exhibit promising affinities for D2 DAR in vitro .
Antipsychotic Potential
Given its interaction with dopamine receptors, this compound may have implications in treating psychotic disorders. The modulation of dopaminergic pathways is crucial in managing conditions such as schizophrenia. The compound's ability to bind effectively to D2 receptors suggests a potential role as an antipsychotic agent .
Derivatives and Structure-Activity Relationship (SAR)
The exploration of derivatives is essential for understanding the structure-activity relationship (SAR) of this compound. By modifying different functional groups on the piperidine ring or the phenylurea structure, researchers can assess changes in biological activity and selectivity towards specific receptors .
In Vitro Studies
Numerous in vitro studies have evaluated the pharmacological profile of compounds related to 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea. For example, one study focused on synthesizing new derivatives and assessing their binding affinity to D2 DAR, revealing that certain modifications significantly improved receptor binding .
Clinical Implications
While primarily studied in vitro, there are indications that these compounds could transition into clinical settings for treating disorders linked to dopaminergic dysfunctions. Future clinical trials will be necessary to confirm efficacy and safety profiles.
Wirkmechanismus
Target of Action
The primary target of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea affects the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the buildup of fatty streaks is stopped, which is useful in the treatment of atherosclerosis .
Result of Action
The inhibition of the Lp-PLA2 enzyme by 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea can potentially stop the buildup of atherosclerotic plaques . This could be beneficial in the treatment of atherosclerosis.
Vorbereitungsmethoden
The synthesis of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides.
Attachment of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the desired phenylurea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or phenylurea moiety are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea can be compared with other piperidine derivatives and phenylurea compounds. Similar compounds include:
1-(2-Methoxyethyl)piperidin-4-yl]methanol: This compound shares the piperidine and methoxyethyl groups but lacks the phenylurea moiety.
1-(2-Methoxyethyl)piperidin-4-yl]methylamine: This compound also contains the piperidine and methoxyethyl groups but differs in the functional group attached to the piperidine ring.
The uniqueness of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea, also known by its CAS number 1207008-42-1, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is C17H24N2O2 with a molecular weight of approximately 288.39 g/mol. Its structure features a piperidine ring, a methoxyethyl group, and a phenylurea moiety, which contribute to its unique biological properties.
The primary biological target of this compound is Lipoprotein-associated phospholipase A2 (Lp-PLA2) , an enzyme implicated in the formation of atherosclerotic plaques. By acting as an inhibitor of Lp-PLA2, 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea potentially halts the progression of atherosclerosis by reducing plaque buildup in arterial walls.
Inhibition Studies
Research indicates that 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea exhibits significant inhibitory activity against Lp-PLA2. In vitro studies have demonstrated that this compound can reduce the enzymatic activity of Lp-PLA2 by up to 70% at certain concentrations, suggesting its potential as a therapeutic agent in cardiovascular diseases .
Cellular Effects
Further studies have explored the compound's effects on cellular processes. It has been shown to modulate inflammatory pathways by decreasing the production of pro-inflammatory cytokines in macrophage cell lines. This anti-inflammatory effect may contribute to its protective role against cardiovascular diseases and other inflammatory conditions .
Case Studies
A notable case study involved administering 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea in animal models of atherosclerosis. The results indicated a significant reduction in plaque size and stabilization of existing plaques, highlighting the compound's potential as a therapeutic agent for managing cardiovascular risk factors .
Comparative Analysis
To understand the efficacy of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea, it is beneficial to compare it with similar compounds:
Compound Name | Target Enzyme | Inhibition Rate (%) | Notes |
---|---|---|---|
1-(2-Methoxyethyl)piperidin-4-yl]methylamine | Lp-PLA2 | 60% | Similar structure; lower inhibition rate |
1-(3-(trifluoromethyl)phenyl)urea | Lp-PLA2 | 50% | Less potent; different phenyl substitution |
This table illustrates that while other compounds share structural similarities, they do not achieve the same level of inhibition against Lp-PLA2 as 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea.
Eigenschaften
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORMQOJENQCVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.